- Product class 7: aryl hypohalites, aryl peroxides, and aryloxy sulfur compounds, Science of Synthesis, 2007, 31, 665-704

Cas no 937-34-8 (phenyloxidanesulfonic acid)

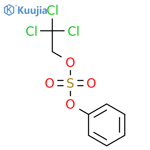

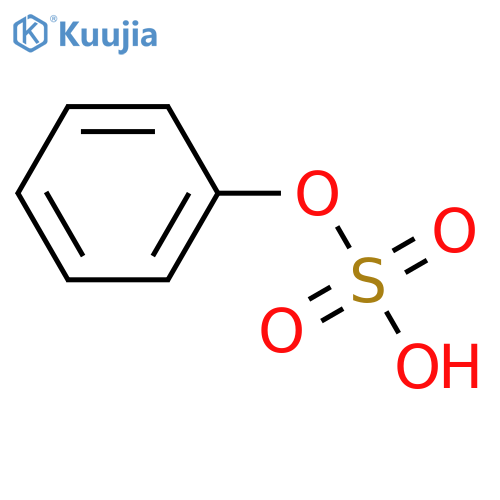

phenyloxidanesulfonic acid structure

Nome del prodotto:phenyloxidanesulfonic acid

phenyloxidanesulfonic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- Sulfuric acid,monophenyl ester

- phenyl hydrogen sulfate

- Phenyl sulfate (6CI, 7CI)

- Phenol sulfate

- phenyloxidanesulfonic acid

- phenyl wasserstoff sulfat

- phenyl hydrogen sulphate

- Q27103399

- UNII-2L4RKM5351

- SCHEMBL138895

- EN300-1716833

- CHEBI:27905

- phenol sulphate

- phenyl sulfate

- phenylsulphate

- C02180

- CS-0883163

- HY-128442

- aryl sulfate

- 2L4RKM5351

- Phenylsulfate

- DTXSID50239545

- DB14667

- 937-34-8

- C00850

- Sulfuric acid, monophenyl ester

- Aryl sulphate

- FT-0778050

-

- Inchi: 1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)

- Chiave InChI: CTYRPMDGLDAWRQ-UHFFFAOYSA-N

- Sorrisi: O=S(OC1C=CC=CC=1)(O)=O

Proprietà calcolate

- Massa esatta: 173.99867984g/mol

- Massa monoisotopica: 173.99867984g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 197

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: niente

- Superficie polare topologica: 72Ų

phenyloxidanesulfonic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1716833-0.25g |

phenyloxidanesulfonic acid |

937-34-8 | 0.25g |

$126.0 | 2023-09-20 | ||

| Enamine | EN300-1716833-0.5g |

phenyloxidanesulfonic acid |

937-34-8 | 0.5g |

$131.0 | 2023-09-20 | ||

| Enamine | EN300-1716833-0.05g |

phenyloxidanesulfonic acid |

937-34-8 | 0.05g |

$114.0 | 2023-09-20 | ||

| Enamine | EN300-1716833-10.0g |

phenyloxidanesulfonic acid |

937-34-8 | 10g |

$703.0 | 2023-06-04 | ||

| A2B Chem LLC | AC81662-5mg |

sulfuric acid, monophenyl ester |

937-34-8 | ≥98% | 5mg |

$449.00 | 2024-07-18 | |

| 1PlusChem | 1P0061Y6-1mg |

sulfuric acid, monophenyl ester |

937-34-8 | ≥98% | 1mg |

$178.00 | 2024-04-20 | |

| 1PlusChem | 1P0061Y6-50mg |

sulfuric acid, monophenyl ester |

937-34-8 | 99% | 50mg |

$2211.00 | 2024-04-20 | |

| Enamine | EN300-1716833-10g |

phenyloxidanesulfonic acid |

937-34-8 | 10g |

$703.0 | 2023-09-20 | ||

| Enamine | EN300-1716833-5g |

phenyloxidanesulfonic acid |

937-34-8 | 5g |

$388.0 | 2023-09-20 | ||

| 1PlusChem | 1P0061Y6-10mg |

sulfuric acid, monophenyl ester |

937-34-8 | 99% | 10mg |

$746.00 | 2024-04-20 |

phenyloxidanesulfonic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Xylene ; 2 h, reflux; 3 h, reflux

1.2 reflux

1.2 reflux

Riferimento

- Polycondensation product containing phosphate or sulfate derivative of phenol and aldehyde for dispersant and hydraulic composition, Japan, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled

1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt

1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt

Riferimento

- Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS, Metabolomics, 2023, 19(3),

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Chlorosulfonic acid Solvents: Carbon disulfide , N,N-Diethylaniline

Riferimento

- Arylsulfuric acids, Journal of the Chemical Society, 1926, 684, 684-90

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sulfur trioxide

Riferimento

- Aromatic sulfonation. 90. Sulfonation of three symmetrical 2,6-dialkylphenols, 2,6-dimethylanisole. Sulfation and sulfonation product distributions and mechanisms, Journal of Organic Chemistry, 1984, 49(25), 4917-23

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane , Pyridine ; 0 °C; 0 °C → rt; 24 - 72 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

Riferimento

- Transition-State Interactions in a Promiscuous Enzyme: Sulfate and Phosphate Monoester Hydrolysis by Pseudomonas aeruginosa Arylsulfatase, Biochemistry, 2019, 58(10), 1363-1378

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Aromatic sulfonation. 102. Sulfonation and sulfation in reactions of C-methylated phenols and anisoles with sulfur trioxide. 4-Substituted phenyl hydrogen sulfates: effective reagents for transsulfonation, Recueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 426-30

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sulfur trioxide Solvents: Nitromethane ; -35 °C

Riferimento

- Sulfur trioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Aromatic sulfonation. 114. Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with sulfur trioxide. The influence of the solvent system on the reactivity and the sulfonic acid product distribution, Recueil des Travaux Chimiques des Pays-Bas, 1992, 111(4), 183-7

phenyloxidanesulfonic acid Raw materials

phenyloxidanesulfonic acid Preparation Products

phenyloxidanesulfonic acid Letteratura correlata

-

Mário S. P. Correia,Bhawana Thapa,Miroslav Vujasinovic,J.-Matthias L?hr,Daniel Globisch RSC Adv. 2021 11 34788

-

2. 729. The preparation of o-aminophenyl sulphatesE. Boyland,D. Manson,Peter Sims J. Chem. Soc. 1953 3623

-

3. An arylhydroxylamine O-sulfonate is the probable intermediate in the peroxydisulfate oxidation of aromatic aminesEdward J. Behrman J. Chem. Soc. Perkin Trans. 1 1992 305

-

Xiaoqing Xu,Yu Qiao,Qing Peng,Vermont Punongba Dia,Bo Shi Food Funct. 2023 14 2481

-

5. 1001. Arylhydroxylamines. Part II. Phenylhydroxylamine-N- and -O-sulphonic acidsE. Boyland,R. Nery J. Chem. Soc. 1962 5217

937-34-8 (phenyloxidanesulfonic acid) Prodotti correlati

- 1733-88-6(Potassium phenyl sulfate)

- 1733-89-7(2-Naphthalenol,2-(hydrogen sulfate), potassium salt (1:1))

- 1235296-24-8(methyl 4-{(1-methanesulfonylpiperidin-4-yl)formamidomethyl}piperidine-1-carboxylate)

- 1805407-93-5(3,5-Bis(trifluoromethyl)-2-formylbenzyl bromide)

- 1197964-92-3(6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one)

- 102871-59-0(N,6-dimethyl-3-Pyridinecarboxamide)

- 2228718-15-6(2-(azetidin-3-yloxy)benzene-1,4-diol)

- 2384378-14-5(4,6-dibromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid)

- 1937280-31-3(3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde)

- 1804491-82-4(2-Cyano-6-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)

Fornitori consigliati

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso